L-Phenylalanine, 3-bromo-, hydrochloride

Description

Core Structural Features of L-Phenylalanine, 3-bromo-, hydrochloride

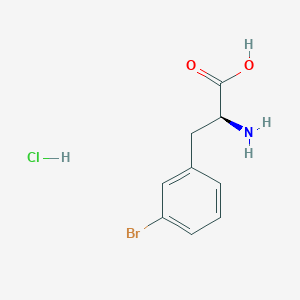

This compound is fundamentally based on the L-phenylalanine backbone with specific halogen substitution and salt formation. The compound consists of an amino acid core structure featuring a central carbon atom bonded to an amino group, a carboxyl group, and a side chain containing the brominated aromatic ring. The presence of the bromine atom at the meta position (third position) of the phenyl ring creates a distinct electronic environment that influences both the chemical reactivity and physical properties of the molecule. The hydrochloride salt formation occurs through protonation of the amino group, resulting in a positively charged ammonium center that is balanced by the chloride anion.

The molecular architecture of this compound can be described through its systematic structural components. The central carbon atom maintains the characteristic tetrahedral geometry typical of amino acids, with the (S)-configuration preserved from the parent L-phenylalanine structure. The benzene ring system exhibits planar geometry with the bromine substituent introducing both steric and electronic perturbations to the aromatic system. The bromine atom, being significantly larger than hydrogen, creates notable steric effects that can influence molecular interactions and conformational preferences.

The electronic properties of the brominated aromatic system differ substantially from unsubstituted phenylalanine. The bromine substituent acts as a moderate electron-withdrawing group through inductive effects while simultaneously serving as an electron-donating group through resonance effects. This dual electronic character contributes to the compound's unique reactivity profile, particularly in electrophilic aromatic substitution reactions and nucleophilic displacement processes. The presence of the bromine atom also enhances the compound's potential for further functionalization through various cross-coupling reactions commonly employed in pharmaceutical synthesis.

Stereochemical Configuration and Isomerism

The stereochemical aspects of this compound are dominated by the presence of the chiral center at the alpha carbon position. The compound maintains the (S)-absolute configuration characteristic of L-amino acids, which is crucial for its biological activity and synthetic utility. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the carboxyl group, and the brominated benzyl side chain takes precedence over the hydrogen atom attached to the alpha carbon.

The optical rotation properties of this compound reflect its chiral nature, with reported specific rotation values providing quantitative measures of its stereochemical purity. The compound exhibits a specific rotation of approximately +3° when measured in sodium hydroxide solution, indicating the predominance of the (S)-enantiomer. This optical activity serves as a crucial parameter for quality control and stereochemical verification in both research and industrial applications.

Isomerism considerations for this compound extend beyond simple enantiomerism to include positional isomers related to the bromine substitution pattern. While the compound specifically features 3-bromo substitution (meta position), related isomers include 2-bromo-L-phenylalanine (ortho position) and 4-bromo-L-phenylalanine (para position). Each positional isomer exhibits distinct physical, chemical, and biological properties due to the different electronic and steric environments created by the bromine substituent. The meta-substituted variant represents an optimal balance between electronic activation and steric accessibility for many synthetic applications.

The conformational landscape of this compound is influenced by the rotational freedom around the carbon-carbon bond connecting the alpha carbon to the benzyl carbon. This rotational barrier is relatively low, allowing for rapid interconversion between different rotameric states at room temperature. However, the presence of the bromine substituent can create preferential conformations through intramolecular interactions and steric considerations that may influence the compound's reactivity and binding properties in biological systems.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The complete International Union of Pure and Applied Chemistry name for this compound is (2S)-2-amino-3-(3-bromophenyl)propanoic acid hydrochloride, which precisely describes the stereochemistry, functional groups, and substitution pattern. This systematic naming convention ensures unambiguous identification of the compound across scientific literature and regulatory databases.

Derivatives and Related Compounds

The derivative chemistry of this compound encompasses a diverse array of protected forms and functionalized analogs that serve specific roles in synthetic chemistry and pharmaceutical development. The most prominent derivatives include the 9-fluorenylmethyloxycarbonyl-protected form (Fmoc-Phe(3-Br)-OH) and the tert-butyloxycarbonyl-protected form (Boc-Phe(3-Br)-OH), both of which are essential building blocks in solid-phase peptide synthesis methodologies.

The 9-fluorenylmethyloxycarbonyl-protected derivative, with Chemical Abstracts Service registry number 220497-48-3, exhibits a molecular weight of 466.3 grams per mole and molecular formula C₂₄H₂₀BrNO₄. This compound serves as a crucial component in modern peptide synthesis protocols, where the 9-fluorenylmethyloxycarbonyl protecting group provides orthogonal protection for the amino functionality while maintaining compatibility with standard coupling reagents and deprotection conditions. The compound finds extensive application in the synthesis of complex peptide sequences, particularly those requiring incorporation of halogenated aromatic residues for enhanced biological activity or improved pharmacokinetic properties.

The tert-butyloxycarbonyl-protected analog, designated as Boc-Phe(3-Br)-OH with Chemical Abstracts Service number 82278-73-7, possesses a molecular weight of 344.2 grams per mole and molecular formula C₁₄H₁₈BrNO₄. This derivative offers complementary protection strategies for amino acid synthesis and peptide construction, particularly in solution-phase synthesis approaches where the tert-butyloxycarbonyl group can be selectively removed under acidic conditions. The compound has demonstrated utility in pharmaceutical research, particularly in the development of novel compounds with potential anti-cancer properties and in bioconjugation techniques for targeted drug delivery systems.

Recent developments in derivative chemistry have expanded to include more specialized analogs such as N-Fmoc-3-bromo-4-fluoro-L-phenylalanine, which incorporates both bromine and fluorine substituents on the aromatic ring. This dual-halogenated derivative, with Chemical Abstracts Service number 2002558-87-2 and molecular weight 484.32 grams per mole, represents an advanced building block for pharmaceutical applications where multiple halogen substitutions can provide enhanced binding affinity and selectivity for biological targets.

The synthetic utility of these derivatives has been demonstrated in various research contexts, including their role as key intermediates in the preparation of lifitegrast, an important pharmaceutical compound used in ophthalmic applications. The chemoenzymatic synthesis approaches developed for these compounds have achieved notable success, with reported yields reaching 40% relative to theoretical maximum and enantiomeric excess values exceeding 99.9%, demonstrating the high selectivity achievable through modern synthetic methodologies. These derivatives collectively represent a sophisticated toolkit for medicinal chemists and peptide synthesis specialists, enabling the construction of complex molecular architectures with precise stereochemical control and functional group compatibility.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWIBMCVLBZBLR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718806 | |

| Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615535-65-4 | |

| Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Phenylalanine

- Starting Material: L-phenylalanine or its protected derivatives.

- Halogenation: Introduction of bromine at the 3-position of the aromatic ring typically uses brominating agents under controlled conditions to avoid over-bromination.

- Isolation: The product is often isolated as the hydrochloride salt by treatment with hydrochloric acid, which improves stability and crystallinity.

This method, while straightforward, requires careful control of reaction parameters to ensure regioselectivity and retention of the chiral center.

Chemoenzymatic Preparation Method

A notable and advanced preparation method involves a chemoenzymatic approach combining chemical synthesis and enzymatic resolution, which enhances enantioselectivity and yield.

Zn/HCl Reduction and Enzymatic Resolution (Wu et al., 2024)

Step 1: Chemical Reduction

- N-acetyl-3-bromo-phenylalanine is synthesized and then subjected to a Zn/HCl reduction system.

- This step efficiently produces the N-acetylated intermediate (compound 6), which is suitable for enzymatic processing.

Step 2: Enzymatic Resolution

- The substrate (N-acetyl-3-bromo-phenylalanine) undergoes enzymatic resolution using acylase (AmACY).

- This process selectively hydrolyzes one enantiomer, yielding 3-bromo-L-phenylalanine (compound 7) with high enantiomeric excess (ee up to 99.9%).

-

- The reaction was optimized for a 300 g scale with substrate concentrations reaching 100 g/L.

- Achieved yield was 40% relative to a theoretical maximum of 50%, with a purity of 99.7% for the hydrochloride salt.

- The undesired D-enantiomer was recycled back to racemic form for reuse, enhancing overall process economy.

| Step | Reaction Conditions | Outcome | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Zn/HCl Reduction | Zn, HCl, mild heating | N-acetyl-3-bromo-phenylalanine | Not specified | Not applicable |

| Enzymatic Resolution | Acylase (AmACY), pH controlled, 36-38°C, 20-40 h | 3-bromo-L-phenylalanine | 40 (of max 50) | 99.9% |

This method offers a practical, scalable, and environmentally friendly route to the target compound, avoiding harsh reagents and providing excellent stereochemical purity.

Multi-step Synthetic Route for 3-Methyl-3-phenylalanine Hydrochloride (Analogous Methodology)

A related preparation method for a structurally similar amino acid hydrochloride salt, (2R,3R)-3-methyl-3-phenylalanine hydrochloride, provides insights into possible synthetic strategies applicable to 3-bromo derivatives.

Key Steps

- Condensation Reaction

- Condense 2-acetamido diethyl malonate with 1-bromoethyl benzene under alkaline conditions to form a diethyl malonate intermediate.

- Hydrolysis and Crystallization

- Hydrolyze the intermediate with concentrated hydrochloric acid and acetic acid, followed by crystallization to obtain erythro 3-methyl-3-phenylalanine hydrochloride.

- Acylation

- Acetylate under basic conditions to form erythro 2-acetamido-3-methyl-3-phenylalanine.

- Enzymatic Resolution

- Use acetylaminotransferase to resolve the mixture, yielding the desired (2R,3R) isomer.

- Final Hydrolysis

- Hydrolyze with concentrated hydrochloric acid to yield the hydrochloride salt of the target amino acid.

| Step | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | 2-acetamido diethyl malonate, 1-bromoethyl benzene, KtBuO or NaOEt | Intermediate 1 | Condensation |

| 2 | Concentrated HCl (6-12N), acetic acid, heat | Intermediate 2 (erythro 3-methyl-3-phenylalanine) | Hydrolysis & crystallization |

| 3 | Acetic anhydride, Na2CO3, acetone/water | Intermediate 3 (acetylated amino acid) | Acylation |

| 4 | Acetylaminotransferase, pH 7.5-8, 36-38°C | Intermediate 4 (resolved isomer) | Enzymatic resolution |

| 5 | Dioxane, 6N HCl, reflux | Final product (hydrochloride salt) | Hydrolysis |

This method is notable for its simplicity, cost-effectiveness, and suitability for large-scale production while avoiding hazardous reagents.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation | L-phenylalanine, brominating agents, HCl | Controlled bromination, acid treatment | Simple, direct | Regioselectivity challenges, potential racemization |

| Chemoenzymatic (Zn/HCl + Acylase) | N-acetyl-3-bromo-phenylalanine, Zn/HCl, Acylase | Mild reduction, enzymatic resolution at 36-38°C | High enantioselectivity, scalable, eco-friendly | Moderate yield (40%) |

| Multi-step Chemical + Enzymatic Resolution | 2-acetamido diethyl malonate, 1-bromoethyl benzene, acetylaminotransferase | Multi-step with hydrolysis, acylation, enzymatic resolution | Cost-effective, suitable for scale-up | Longer process, multiple purification steps |

Research Findings and Practical Considerations

- Enzymatic Resolution: The use of enzymes such as acylase or acetylaminotransferase is critical for achieving high enantiomeric purity, which is essential for pharmaceutical applications.

- Reagent Selection: Avoiding hazardous or expensive reagents (e.g., heavy metal catalysts) improves safety and cost-efficiency.

- Process Optimization: Parameters such as pH, temperature, and reaction time significantly influence yield and purity.

- Recycling of By-products: Recycling the undesired enantiomer back to racemic mixture enhances material efficiency.

- Scale-up Feasibility: Demonstrated scalability to hundreds of grams with maintained purity and yield indicates industrial applicability.

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, 3-bromo-, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of L-phenylalanine or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

3-Bromo-L-phenylalanine is utilized as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other conditions. For instance, it serves as an intermediate in the preparation of lifitegrast, a drug used for treating dry eye disease .

Case Studies

In recent studies, researchers have explored its potential in creating compounds that modulate neurotransmitter activity, which could lead to advancements in treating psychiatric disorders. The incorporation of bromine into the phenylalanine structure enhances the pharmacological properties of these compounds, making them more effective .

Biochemical Research

Protein Interaction Studies

3-Bromo-L-phenylalanine is instrumental in biochemical research focused on understanding protein synthesis and enzyme activity. It aids researchers in elucidating metabolic pathways by acting as a substrate or inhibitor in enzyme assays .

Mechanistic Insights

For example, studies have shown that variations in bromination can significantly affect the binding affinity of peptides to their respective receptors, providing insights into enzyme mechanisms and protein interactions .

Peptide Synthesis

Applications in Therapeutics

The compound plays a crucial role in peptide synthesis, where it is incorporated to create peptides with specific functionalities. These peptides can be utilized in drug delivery systems or as therapeutic agents targeting specific biological pathways .

Custom Synthesis Services

Many research institutions and companies offer custom synthesis services for peptides that include 3-Bromo-L-phenylalanine as a component. This flexibility allows for tailored approaches to drug development .

Material Science

Development of Advanced Materials

In material science, 3-Bromo-L-phenylalanine is being researched for its application in developing advanced materials, including polymers with unique properties. These materials can be utilized in various industrial applications due to their enhanced mechanical and thermal stability .

Innovative Applications

Research has indicated potential uses in creating smart materials that respond to environmental stimuli, which could have applications ranging from sensors to drug delivery systems .

Analytical Chemistry

Quality Control Applications

3-Bromo-L-phenylalanine is also significant in analytical chemistry for developing methods to detect and quantify amino acids. Its application enhances quality control processes within food and pharmaceutical industries by ensuring accurate measurement of amino acid concentrations .

Method Development

Researchers have developed chromatographic techniques utilizing this compound to improve sensitivity and specificity when analyzing complex biological samples .

Summary Table of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceutical Development | Drug synthesis (e.g., lifitegrast) | Targeting neurological disorders |

| Biochemical Research | Protein interaction studies | Insights into metabolic pathways |

| Peptide Synthesis | Creation of therapeutic peptides | Tailored drug delivery systems |

| Material Science | Development of advanced polymers | Smart materials with unique properties |

| Analytical Chemistry | Detection and quantification of amino acids | Enhanced quality control measures |

Mechanism of Action

The mechanism of action of L-Phenylalanine, 3-bromo-, hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in altered biochemical pathways and physiological effects. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : Bromination at the 3- or 4-position on the aryl ring (vs. β-carbon chlorination) alters electronic properties and steric bulk, impacting binding to biological targets like kinases or phosphatases .

- Esterification : Methyl or ethyl esters enhance membrane permeability, as seen in prodrug designs for antiviral or anticancer compounds .

Key Observations :

- Kinase Inhibition: Brominated derivatives (e.g., 4-bromo) exhibit potent inhibition of Bcr-Abl tyrosine kinase, a target in chronic myeloid leukemia, with IC₅₀ values in the nanomolar range .

- Enzyme Modulation : Unmodified L-phenylalanine hydrochloride shows moderate ALP inhibition, suggesting halogenation or esterification can enhance specificity .

Physicochemical Properties

Table 3: Solubility and Stability

Key Observations :

- Membrane Separation: L-Phenylalanine methyl ester hydrochloride is efficiently rejected (~94%) by polyamide-polyphenylene sulfone membranes, enabling purification in methanol .

- Solvent Compatibility : Ethyl esters exhibit better stability in chlorinated solvents than methyl esters, critical for coupling reactions .

Biological Activity

L-Phenylalanine, 3-bromo-, hydrochloride is a derivative of the essential amino acid phenylalanine, modified with a bromine atom at the third carbon position. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, biochemistry, and protein engineering. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H10BrNO2

- Molecular Weight: 232.09 g/mol

Synthesis Methods:

The synthesis of this compound typically involves:

- Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride.

- Bromination: The protected phenylalanine undergoes bromination at the third position using N-bromosuccinimide (NBS).

- Deprotection: Removal of the Boc protecting group to yield the final product.

Biological Activity

L-Phenylalanine plays a crucial role in various biological processes:

- Neurotransmitter Synthesis:

- Transport Mechanisms:

- Enzyme Interactions:

Applications in Research

This compound has diverse applications:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of peptides with specific functionalities .

- Medicinal Chemistry: The unique bromine substituent enhances the biological activity of peptide-based drugs, making it valuable for targeting neurological disorders .

- Protein Engineering: Used in studies aimed at modifying protein structures to understand their functions better .

Case Studies and Research Findings

-

Enzyme-Substrate Interactions:

A study highlighted the use of brominated phenylalanines in investigating enzyme-substrate interactions, revealing significant insights into metabolic pathways and enzyme kinetics . -

Cognitive Function Studies:

Research indicates that alterations in phenylalanine levels can affect cognitive functions due to their role in neurotransmitter synthesis. Elevated levels may lead to disruptions in serotonin production, impacting mood and behavior . -

Pharmaceutical Development:

Investigations into drug formulations incorporating brominated phenylalanines have shown promise in enhancing drug efficacy and selectivity for neurological targets .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 232.09 g/mol |

| Solubility | Soluble in water |

| pKa (Carboxylic Acid) | 1.83 |

| pKa (Amino Group) | 9.13 |

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for SPPS |

| Medicinal Chemistry | Enhances drug activity |

| Protein Engineering | Modifies protein structures |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing L-Phenylalanine, 3-bromo-, hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of L-phenylalanine derivatives. For example, bromoacyl chloride reagents (e.g., (R,S)-2-bromo-3-methylbutanoyl chloride) can be used in esterification or peptide coupling reactions under anhydrous conditions . Optimizing reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents improves yield and minimizes side products. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : and (e.g., δ 7.2–7.4 ppm for aromatic protons) confirm bromine substitution and stereochemistry .

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS validates purity (>98%) and identifies degradation products .

- Purity Tests : Chloride content (≤0.021%) and sulfate (≤0.028%) are quantified via titration with 0.01 M HCl or 0.005 M HSO .

Advanced Research Questions

Q. How does the 3-bromo substituent influence the compound’s interaction with ion channels or receptors compared to non-halogenated analogs?

- Methodological Answer : The bromine atom enhances steric and electronic effects, potentially altering binding affinity to targets like NMDA receptors or voltage-gated Ca channels. Competitive radioligand binding assays (e.g., using -glycine) and electrophysiological studies (patch-clamp) quantify antagonism (e.g., IC values). Comparative studies with 3-fluoro or 3-chloro analogs reveal halogen-specific steric effects .

Q. What strategies are effective for isotopic labeling (e.g., deuterium) of this compound in metabolic studies?

- Methodological Answer : Deuterium labeling at non-exchangeable positions (e.g., α-carbon or aromatic ring) involves catalytic deuteration or synthesis from deuterated precursors (e.g., DL-Phenylalanine-d5 hydrochloride). Isotopic purity is confirmed via mass spectrometry (e.g., -NMR or LC-HRMS). Labeled analogs track metabolic pathways in vivo using pharmacokinetic models (e.g., compartmental analysis) .

Q. What analytical challenges arise in distinguishing positional isomers (e.g., 3-bromo vs. 4-bromo phenylalanine derivatives), and how are they resolved?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with gradient elution separates isomers based on polarity differences.

- Spectroscopy : NOESY NMR or X-ray crystallography identifies substitution patterns via spatial correlations or crystal packing .

- Mass Spectrometry : High-resolution MS/MS fragments differentiate bromine localization via characteristic isotopic patterns (e.g., ratio) .

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C. Monitor degradation via HPLC for byproducts (e.g., dehalogenation or hydrolysis) .

- Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (E) using Arrhenius plots. Stabilizers like antioxidants (e.g., ascorbic acid) or lyophilization improve shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.